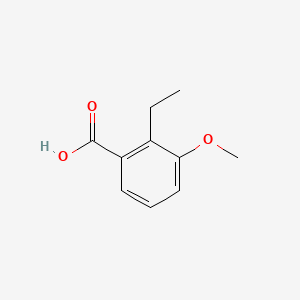

2-Ethyl-3-methoxybenzoic acid

Description

2-Ethyl-3-methoxybenzoic acid (C₁₀H₁₂O₃) is a substituted benzoic acid derivative featuring an ethyl group at the 2-position and a methoxy group at the 3-position of the aromatic ring. The compound has been listed in commercial catalogs (e.g., CymitQuimica) but is marked as discontinued, indicating restricted availability .

Properties

IUPAC Name |

2-ethyl-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-7-8(10(11)12)5-4-6-9(7)13-2/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCOEMMGBRUEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482244 | |

| Record name | 2-ETHYL-3-METHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57598-51-3 | |

| Record name | 2-ETHYL-3-METHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the alkylation of benzoic acid. In this process, benzoic acid reacts with an alkylating agent, such as bromoethane, in the presence of a base catalyst. The reaction is typically carried out under heated conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments. The product is then purified through crystallization or distillation techniques to obtain the final compound in its pure form .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and aromatic ring enable oxidation under controlled conditions:

Key Findings :

-

Methoxy groups direct electrophilic substitution to specific ring positions, influencing product distribution .

-

Ethyl substituents undergo β-hydride elimination in catalytic dehydrogenation reactions, forming α,β-unsaturated acids .

Reduction Reactions

The carboxylic acid moiety is reducible to alcohol derivatives:

Mechanistic Insight :

-

Lithium aluminum hydride (LiAlH₄) reduces the carboxyl group via nucleophilic acyl substitution, forming a tetrahedral intermediate .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at activated ring positions:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ (nitration) | Para to -OCH₃ | 2-Ethyl-3-methoxy-5-nitrobenzoic acid | 55–65% |

| Br₂/FeBr₃ (bromination) | Ortho to -COOH | 2-Ethyl-3-methoxy-5-bromobenzoic acid | 40–50% |

Regioselectivity :

-

Methoxy groups activate the ring, favoring substitution at positions ortho/para to -OCH₃ .

-

Steric effects from the ethyl group suppress reactivity at adjacent positions .

Esterification and Hydrolysis

The carboxylic acid forms esters under acidic or basic conditions:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Fischer esterification | Ethanol/H₂SO₄ | Ethyl 2-ethyl-3-methoxybenzoate | 80–90% |

| Saponification | NaOH/H₂O (reflux) | Regeneration of parent acid | >95% |

Applications :

Radical-Mediated Reactions

Under photochemical conditions, the compound participates in radical pathways:

| Conditions | Product | Key Observation |

|---|---|---|

| UV light/CCl₄ | Trichloromethyl adducts | Forms stable benzyl radicals |

| Benzophenone-sensitized | Cross-coupled dimers | Inhibited by BHT (radical scavenger) |

Mechanism :

-

Abstraction of hydrogen atoms by trichloromethyl radicals (·CCl₃) generates resonance-stabilized intermediates .

Comparative Reactivity

A comparison with structurally similar compounds reveals distinct behavior:

| Compound | Reactivity with LiAlH₄ | Nitration Position | Oxidation Susceptibility |

|---|---|---|---|

| 2-Ethyl-3-methoxybenzoic acid | High (-COOH reduction) | Para to -OCH₃ | Moderate (side-chain) |

| 3-Methoxybenzoic acid | High | Para to -OCH₃ | Low (no side-chain) |

| 2-Ethylbenzoic acid | High | Meta to -COOH | High (unhindered side-chain) |

Scientific Research Applications

2-Ethyl-3-methoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Mechanism of Action

The mechanism of action of 2-ethyl-3-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways. For instance, it may inhibit enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 2-ethyl-3-methoxybenzoic acid and related compounds:

Physicochemical Properties and Reactivity

- Acidity: The methoxy group (-OCH₃) is electron-donating via resonance, reducing the acidity of this compound compared to unsubstituted benzoic acid. In contrast, 3-methoxy-2-nitrobenzoic acid exhibits stronger acidity due to the electron-withdrawing nitro group (-NO₂) .

- Solubility: Ethyl 2-methoxybenzoate, being an ester, is more lipophilic and soluble in organic solvents like ethanol, whereas carboxylic acids (e.g., 2-ethoxybenzoic acid) may exhibit lower solubility in non-polar media .

- Hydrogen Bonding : 2-Hydroxy-3-methoxybenzoic acid forms robust hydrogen-bonding networks due to its hydroxyl group, enabling applications in crystal engineering. The ethyl group in this compound likely disrupts such interactions, altering its crystallinity .

Research Findings and Industrial Relevance

- Pharmaceutical Potential: 2-Ethoxybenzoic acid’s role as a pharmaceutical intermediate underscores the importance of substituted benzoic acids in drug synthesis. The ethyl and methoxy groups in this compound may similarly modulate bioactivity .

- Supramolecular Chemistry : 2-Hydroxy-3-methoxybenzoic acid’s ability to form hydrogen bonds contrasts with this compound’s steric hindrance, illustrating how substituents dictate molecular assembly .

- Commercial Viability : The discontinuation of this compound by suppliers like CymitQuimica suggests challenges in scalability or demand, unlike its ester counterpart (ethyl 2-methoxybenzoate), which remains relevant in flavor industries .

Biological Activity

2-Ethyl-3-methoxybenzoic acid (C10H12O3), also known by its CAS number 57598-51-3, is a benzoic acid derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant studies and data.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Interactions : This compound has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions can modulate enzyme activity and influence the cellular redox state.

- Protein Binding : It can bind to various proteins, potentially altering their conformation and function. Notably, it may interact with heat shock proteins, which play a crucial role in protein folding and stress responses.

Cellular Effects

The compound's effects on different cell types and processes include:

- Cell Signaling Pathways : this compound influences key signaling pathways such as MAPK/ERK, which is essential for cell proliferation and differentiation.

- Gene Expression Modulation : It affects the expression of genes related to inflammation and immune responses by modulating transcription factors like NF-κB.

- Metabolic Impact : The compound alters the activity of metabolic enzymes, influencing overall metabolic flux within cells.

Molecular Mechanisms

At the molecular level, the mechanisms through which this compound exerts its effects include:

- Binding to Biomolecules : It can inhibit or activate the activity of specific enzymes and receptors, affecting downstream signaling pathways. For instance, it may inhibit certain kinases.

- Transcription Factor Interaction : By interacting with transcription factors, it can induce changes in gene expression patterns that impact cellular functions.

Temporal Effects

In laboratory settings, the effects of this compound can vary over time. While it is stable under standard conditions, prolonged exposure may lead to adaptive cellular responses, such as increased expression of detoxifying enzymes.

Dosage Effects

The compound exhibits dose-dependent effects in animal models. Low doses may provide antioxidant benefits and modulate immune responses, whereas higher doses can induce oxidative stress and cellular damage. Identifying threshold doses is crucial for potential therapeutic applications.

Metabolic Pathways

This compound is metabolized by cytochrome P450 enzymes, leading to various metabolites that participate in biochemical reactions. These metabolites can influence metabolic pathways and the availability of cofactors like NADH and FADH2.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties that may protect cells from oxidative damage. A study found that it effectively scavenged free radicals in vitro.

- Anti-inflammatory Effects : In animal models, this compound demonstrated significant anti-inflammatory effects by reducing levels of pro-inflammatory cytokines .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, indicating potential applications in treating infections .

Q & A

Q. What are the optimized synthetic routes for 2-ethyl-3-methoxybenzoic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer: A common approach involves nitration or alkylation of precursor benzoic acid derivatives. For instance, nitration of 3-methoxybenzoic acid using concentrated HNO₃ and H₂SO₄ at controlled temperatures (40–45°C) can yield nitro-substituted intermediates, which are subsequently reduced and alkylated . Recrystallization from ethanol or aqueous ethanol is critical for purification. Yield optimization may require adjusting stoichiometry, reaction time, and acid concentration. Monitoring via thin-layer chromatography (TLC) or HPLC can identify side products like over-nitrated derivatives.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, ethyl group splitting patterns) .

- FT-IR : Confirm carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and methoxy C–O bonds (~1250 cm⁻¹).

- HPLC/MS : Assess purity (>95%) and detect trace impurities.

- Melting Point Analysis : Compare with literature values (e.g., analogous compounds in show mp 139–140°C) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?

Methodological Answer: Discrepancies may arise from dynamic processes (e.g., rotational isomerism) or crystal-packing effects. For example, X-ray structures ( ) reveal hydrogen-bonding networks that stabilize specific conformations, while NMR captures time-averaged signals in solution. To resolve contradictions:

Q. What strategies are effective for designing supramolecular complexes using this compound as a building block?

Methodological Answer: Leverage its dual hydrogen-bond donor/acceptor capacity (carboxylic acid and methoxy groups). For example:

- Co-crystallization : Combine with complementary ligands (e.g., pyridine derivatives) to form 1D/2D networks.

- pH Control : Deprotonate the carboxylic acid group to enhance coordination with metal ions (e.g., Cu²⁺, Zn²⁺).

- Computational Screening : Use tools like Mercury CSD to predict packing motifs based on analogous structures (e.g., highlights monoclinic P2₁/c space groups) .

Q. How can researchers address low reproducibility in catalytic alkylation reactions involving this compound precursors?

Methodological Answer: Variability often stems from moisture-sensitive intermediates or catalyst deactivation. Mitigation strategies include:

- Strict Anhydrous Conditions : Use Schlenk lines or gloveboxes for air-sensitive reagents.

- Catalyst Optimization : Screen Pd/C or Ni-based catalysts with ligands (e.g., phosphines) to enhance stability.

- In Situ Monitoring : Employ Raman spectroscopy to track reaction progress and identify side reactions .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing bioactivity data of this compound derivatives?

Methodological Answer: For dose-response studies (e.g., enzyme inhibition):

Q. How should researchers design experiments to probe the metabolic stability of this compound in vitro?

Methodological Answer:

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Monitor depletion via LC-MS/MS over time.

- CYP450 Inhibition Assays : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.

- Half-Life Calculation : Apply first-order kinetics to estimate intrinsic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.